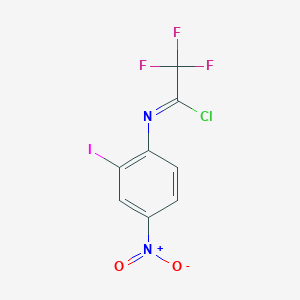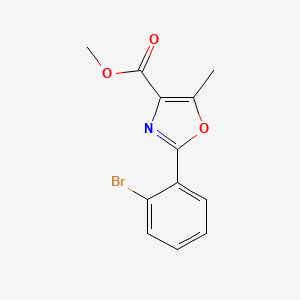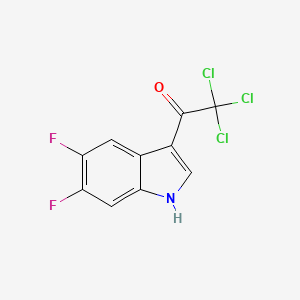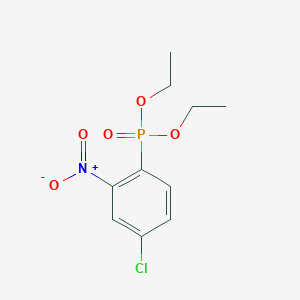
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure, which includes trifluoromethyl, iodo, and nitro functional groups, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-nitroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-iodo-4-nitroaniline+trifluoroacetyl chloride→2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidative addition reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Nucleophilic substitution results in various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and coupling reactions. The nitro and iodo groups also contribute to its reactivity, allowing for diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both iodo and nitro groups, which impart distinct reactivity and functionalization potential. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a wide range of chemical transformations.
Properties
Molecular Formula |
C8H3ClF3IN2O2 |
|---|---|
Molecular Weight |
378.47 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-iodo-4-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF3IN2O2/c9-7(8(10,11)12)14-6-2-1-4(15(16)17)3-5(6)13/h1-3H |
InChI Key |
IAXJZQBYZKZYHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)






![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)






